molecular formula C24H28N2O3 B11019254 3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide

3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide

Cat. No.: B11019254
M. Wt: 392.5 g/mol
InChI Key: UMWVWAZYASAMIL-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide typically involves multiple steps. One common approach is to start with the indole derivative and introduce the methoxyphenyl group through a series of substitution reactions. The tetrahydropyran ring can be incorporated using a cyclization reaction. The final step usually involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide can undergo various chemical reactions including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety would yield indole-2,3-dione derivatives, while reduction of the amide group would produce the corresponding amine.

Scientific Research Applications

3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes involving indole derivatives.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, and the methoxyphenyl group could enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-(1H-indol-6-yl)-3-[2-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]ethynyl]
  • 4-(Hydroxymethyl)tetrahydropyran

Uniqueness

3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

3-indol-1-yl-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide

InChI

InChI=1S/C24H28N2O3/c1-28-21-8-6-20(7-9-21)24(12-16-29-17-13-24)18-25-23(27)11-15-26-14-10-19-4-2-3-5-22(19)26/h2-10,14H,11-13,15-18H2,1H3,(H,25,27)

InChI Key

UMWVWAZYASAMIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCN3C=CC4=CC=CC=C43

Origin of Product

United States

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